molecular formula C6H13NO3 B2671524 4-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 102014-42-6

4-[(2-Hydroxyethyl)amino]butanoic acid

Cat. No.: B2671524
CAS No.: 102014-42-6
M. Wt: 147.174
InChI Key: QICJKRUBYXCVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Hydroxyethyl)amino]butanoic acid is an organic compound with the molecular formula C6H13NO3. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a butanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoic acid derivatives .

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyethyl and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxyethyl)amino]butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and amino groups allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(2-hydroxyethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-5-4-7-3-1-2-6(9)10/h7-8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJKRUBYXCVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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